

Application of ORM-3819 in Porcine Coronary Artery Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ORM-3819

Cat. No.: B609771

[Get Quote](#)

Application Note ID: AN-ORM3819-PCA-001

Introduction

ORM-3819 is a novel inodilator that has demonstrated significant vasodilatory effects on porcine coronary arteries. This compound induces relaxation and hyperpolarization of vascular smooth muscle cells, primarily through the activation of voltage-gated potassium (Kv) channels. [1] These characteristics make **ORM-3819** a compound of interest for studying coronary artery vasospasm and developing therapeutic agents for ischemic heart disease. This document provides detailed protocols and data derived from studies on isolated porcine coronary arteries.

Principle

The vasodilatory effect of **ORM-3819** is attributed to its ability to hyperpolarize the membrane of vascular smooth muscle cells. This hyperpolarization leads to the closure of voltage-dependent calcium channels, resulting in a decrease in intracellular calcium concentration and subsequent relaxation of the artery. [1] Studies have shown that the mechanism of action for **ORM-3819** involves the activation of 4-aminopyridine (4-AP) sensitive voltage-gated potassium channels. [1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of **ORM-3819**'s effects on isolated porcine coronary arteries.

Table 1: Concentration-Dependent Relaxation of Porcine Coronary Arteries by **ORM-3819**[1]

| Parameter | Value |
|--|----------------------|
| Concentration Range | 0.38 - 230.6 μ M |
| EC50 | 72.2 μ M |
| Maximum Relaxation (% of KCl-induced tone) | 58.1% |

Data represents the mean values of relaxation, corrected for the solvent's effect, in arteries pre-contracted with 30 mM KCl.[1]

Table 2: Maximum Hyperpolarization Induced by **ORM-3819** and Other Vasoactive Agents[1]

| Compound | Concentration | Maximum Hyperpolarization (mV) | Number of Experiments (N) |
|----------------------------------|---------------|--------------------------------|---------------------------|
| ORM-3819 | 120 μ M | 22.6 \pm 0.81 | 10 |
| C-type Natriuretic Peptide (CNP) | 1.4 μ M | 23.6 \pm 0.38 | 17 |
| Levosimendan | 3.7 μ M | 21.82 \pm 0.44 | 22 |

Values are presented as mean \pm standard error of the mean. The hyperpolarization induced by **ORM-3819** was not significantly different from that of CNP, while levosimendan's effect was less pronounced than CNP ($P < 0.05$).[1]

Table 3: Effect of 4-Aminopyridine (4-AP) on **ORM-3819**-Induced Relaxation[1]

| ORM-3819 Concentration | Relaxation (%) without 4-AP | Relaxation (%) with 5 mM 4-AP |
|------------------------|-----------------------------|-------------------------------|
| 41.6 μ M | (Data not specified) | Decreased |
| 117.2 μ M | (Data not specified) | Decreased |

The voltage-gated potassium channel blocker, 4-AP, attenuated the relaxation induced by **ORM-3819**, indicating the involvement of these channels.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ORM-3819** and the general experimental workflow for its study in porcine coronary arteries.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **ORM-3819** in vascular smooth muscle cells.

Caption: General experimental workflow for studying **ORM-3819** effects.

Experimental Protocols

I. Tissue Preparation

- Source: Obtain hearts from freshly slaughtered pigs.
- Dissection: Isolate the coronary arteries from the obtained hearts.
- Cleaning: Carefully remove any adhering connective and adipose tissue from the isolated arteries.
- Ringing: Cut the arteries into rings of approximately 2-3 mm in length.
- Storage: Place the arterial rings in a cold, oxygenated Krebs-Henseleit solution until use.

II. Measurement of Isometric Tone

- Mounting: Suspend the prepared arterial rings between two stainless steel hooks in a 10 mL organ bath.

- **Environment:** Fill the organ bath with Krebs-Henseleit solution, maintain at 37°C, and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
- **Tensioning:** Apply an initial resting tension of 2 g to the rings and allow them to equilibrate for at least 60 minutes. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
- **Pre-contraction:** Induce a stable contraction by adding 30 mM potassium chloride (KCl) to the organ bath.
- **Drug Application:** Once the KCl-induced contraction is stable, add **ORM-3819** to the bath in a cumulative concentration-dependent manner (0.38 - 230.6 µM).
- **Data Recording:** Record the changes in isometric tension using a force transducer connected to a data acquisition system.
- **Data Analysis:** Express the relaxation induced by **ORM-3819** as a percentage of the maximal contraction induced by KCl.

III. Measurement of Resting Membrane Potential

- **Tissue Preparation:** Pin a segment of the porcine coronary artery to the bottom of a temperature-controlled organ bath with the endothelial layer facing upwards.
- **Superfusion:** Continuously superfuse the tissue with oxygenated Krebs-Henseleit solution at 37°C.
- **Microelectrode Impalement:** Using a micromanipulator, impale a vascular smooth muscle cell with a glass microelectrode filled with 3 M KCl.
- **Potential Measurement:** Record the resting membrane potential using a high-input impedance amplifier.
- **Drug Application:** After obtaining a stable resting membrane potential recording for at least 5 minutes, apply **ORM-3819** (120 µM) to the superfusion solution.
- **Data Recording:** Record the change in membrane potential (hyperpolarization) for at least 10 minutes or until a stable new resting potential is reached.

IV. Statistical Analysis

- Data Expression: Express all data as mean \pm standard error of the mean (SEM).
- Comparison: Use a one-way analysis of variance (ANOVA) followed by a Newman-Keuls multiple-range test for comparisons between different experimental groups.
- Significance: Consider a P-value of less than 0.05 as statistically significant.[1]

Conclusion

ORM-3819 is a potent vasodilator of porcine coronary arteries, acting through the activation of voltage-gated potassium channels to cause hyperpolarization and subsequent relaxation of vascular smooth muscle cells.[1] The provided protocols and data serve as a valuable resource for researchers investigating the vascular effects of **ORM-3819** and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Application of ORM-3819 in Porcine Coronary Artery Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609771#application-of-orm-3819-in-porcine-coronary-artery-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com